Sodium 1H-imidazole-2-sulfinate
Description
Overview of Imidazole (B134444) Heterocycles in Synthetic and Medicinal Chemistry
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. chemsrc.comresearchgate.net This structural motif is of paramount importance in the chemical and life sciences. chemsrc.com It is a planar, polar molecule that is soluble in water and other polar solvents. nih.govresearchgate.net The imidazole ring is a fundamental component of several key biological molecules, including the amino acid histidine and the neurotransmitter histamine. organic-chemistry.org This prevalence in biological systems has led to its designation as a "privileged structure" in medicinal chemistry. chembuyersguide.combldpharm.com
The unique chemical characteristics of the imidazole nucleus, such as its ability to act as both a hydrogen bond donor and acceptor, and its coordination capabilities with metal ions, make it a versatile scaffold for drug design. chembuyersguide.com Consequently, imidazole derivatives have been developed for a wide array of therapeutic applications, demonstrating activities as antifungal, anti-inflammatory, anticancer, and antibacterial agents. chembuyersguide.comsigmaaldrich.com In synthetic chemistry, imidazoles are not only synthetic targets but also serve as catalysts and versatile intermediates for the construction of more complex molecules. chemsrc.comresearchgate.net The synthesis of the imidazole ring itself can be achieved through various methods, including the Debus, Radiszewski, and Marckwald syntheses, allowing for the creation of a diverse library of substituted imidazoles. organic-chemistry.org
Contextualizing Sulfinate Salts within Organosulfur Chemistry
Sulfinate salts, with the general formula RSO₂M (where R is an organic group and M is a metal), are a significant class of compounds within the broader field of organosulfur chemistry. Sodium sulfinates (RSO₂Na), in particular, have gained considerable attention as versatile and valuable building blocks in organic synthesis. Compared to more reactive sulfur-based reagents like sulfonyl chlorides, sodium sulfinates are generally odorless, bench-stable, and moisture-insensitive solids, which makes them easier and safer to handle.
The utility of sodium sulfinates stems from their multifaceted reactivity; they can act as sulfonylating, sulfinylating, or sulfenylating agents depending on the reaction conditions. This allows for the formation of a wide range of sulfur-containing compounds, such as sulfones, sulfonamides, and thiosulfonates, through the construction of carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. The synthesis of sodium sulfinates can be achieved through several routes, most commonly by the reduction of the corresponding sulfonyl chlorides. More modern methods involve the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which can react with organometallic reagents to generate sulfinates in situ. chemsrc.com
Significance and Research Trajectory of Imidazole-Derived Sulfinates
The combination of an imidazole ring and a sulfinate functional group into a single molecule, an imidazole-derived sulfinate, represents a compelling area of chemical research. While extensive research has been conducted on imidazoles and sulfinates independently, the direct study of imidazole-sulfinates is a more nascent field. The significance of such compounds lies in the potential to merge the biological and chemical activities of both moieties.
The research trajectory for these compounds is likely to follow several paths. In medicinal chemistry, the imidazole portion could act as a directing group or a pharmacophore, while the sulfinate could serve as a versatile chemical handle for further functionalization or as a pro-drug element. In synthetic chemistry, imidazole-sulfinates are poised to be valuable reagents. For instance, they can be used in cross-coupling reactions to introduce the imidazole-2-sulfonyl group, a moiety of interest in the development of new bioactive molecules. The synthesis of the precursor, imidazole-2-sulfinic acid, and its salts is a key step in unlocking their potential.
Defining the Academic Research Scope for Sodium 1H-Imidazole-2-Sulfinate
This compound is a specific chemical compound identified by the CAS number 1861365-85-6. Despite its availability from commercial suppliers for research purposes, a review of the current academic literature reveals a notable scarcity of studies focused specifically on this compound. As of now, there are no detailed published research findings on its synthesis, characterization, or application.
Therefore, the academic research scope for this compound is largely defined by potential rather than established fact. Future research would likely need to address the following fundamental areas:
Development of Synthetic Routes: Establishing a reliable and scalable synthesis for this compound is a primary objective. A plausible, though not yet documented, approach could involve the deprotonation of imidazole at the C2 position using a strong base to form a 2-metallo-imidazole intermediate, followed by quenching with sulfur dioxide and subsequent treatment with a sodium base.
Physicochemical Characterization: A thorough analysis of its properties, including its stability, solubility, and spectroscopic data (NMR, IR, MS), is required.
Exploration of Reactivity: Investigating its utility as a synthetic building block, for example, in palladium-catalyzed cross-coupling reactions to form 2-sulfonyl-imidazoles.
Biological Screening: Evaluating its potential as a bioactive molecule, given the rich pharmacological history of the imidazole scaffold.
The following table outlines some of the key identifiers and properties of this compound, based on information from chemical suppliers.
| Property | Value |
| CAS Number | 1861365-85-6 |
| Molecular Formula | C₃H₃N₂NaO₂S |
| Molecular Weight | 154.12 g/mol |
| SMILES Code | O=S(C1=NC=CN1)[O-].[Na+] |
| Physical Form | Solid (presumed) |
| Storage Conditions | Inert atmosphere, 2-8°C |
Data sourced from commercial supplier information.
Given the current landscape, any research on this compound would be novel and would contribute significantly to the field of heterocyclic and organosulfur chemistry. The following table presents a hypothetical synthetic approach for discussion and future investigation.
| Step | Reagents and Conditions | Product |
| 1. Deprotonation | Imidazole, Strong Base (e.g., n-BuLi), Anhydrous Solvent (e.g., THF), Low Temperature | 2-Lithio-1H-imidazole |
| 2. Sulfinylation | Sulfur Dioxide (gas or surrogate like DABSO) | Lithium 1H-imidazole-2-sulfinate |
| 3. Salt Metathesis | Aqueous Sodium Salt (e.g., NaHCO₃) | This compound |
This represents a plausible, yet unconfirmed, synthetic pathway for research purposes.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H3N2NaO2S |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
sodium;1H-imidazole-2-sulfinate |
InChI |
InChI=1S/C3H4N2O2S.Na/c6-8(7)3-4-1-2-5-3;/h1-2H,(H,4,5)(H,6,7);/q;+1/p-1 |
InChI Key |
WDFZKAJDBFUECS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(N1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Sodium 1h Imidazole 2 Sulfinate
Role as a Nucleophilic Reagent
The sulfinate anion of sodium 1H-imidazole-2-sulfinate is a potent nucleophile, readily engaging in reactions with a variety of electrophiles. This nucleophilicity is central to its application in constructing complex molecular architectures containing a sulfur-imidazole motif.
The sulfur atom in this compound can readily attack alkyl halides and other alkylating agents in classic S-alkylation reactions to form sulfones. This reaction is a fundamental method for creating carbon-sulfur bonds. While specific studies on the S-alkylation of this compound are not widely documented, the reactivity is analogous to that of other sodium sulfinates. For instance, reactions with alkyl halides, such as bromomethylphosphonates, have been explored with other sulfinates like sodium phenylsulfinate, typically requiring a catalyst like tetrabutylammonium (B224687) iodide (TBAI) and elevated temperatures. reddit.com The success of these reactions can be sensitive to the nature of the sulfinate and the electrophile. reddit.com
The products of S-alkylation, specifically imidazole-containing sulfones, are valuable precursors for further molecular diversification. An efficient protocol for the modular synthesis of sulfones has been developed using sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na), which serves as a potent nucleophile in S-alkylation reactions. researchgate.net This highlights the general utility of sulfinate salts as nucleophiles for creating diverse sulfone products.
Table 1: Representative S-Alkylation of Sodium Sulfinates This table presents examples of S-alkylation reactions with various sodium sulfinates to illustrate the general transformation.
| Sulfinate Salt | Alkylating Agent | Catalyst/Conditions | Product Type | Reference |
| Sodium Phenylsulfinate | Diisopropyl Bromomethylphosphonate | TBAI, 102 °C | Sulfonyl Phosphonate | reddit.com |
| Sodium Cyclopropylsulfinate | Diisopropyl Bromomethylphosphonate | TBAI, 100 °C | Sulfonyl Phosphonate | reddit.com |
| TBSOMS-Na | Various Alkyl Halides | Copper Catalysis | Alkyl Sulfones | researchgate.net |
The nucleophilic character of the sulfinate allows for its participation in cross-coupling reactions to form C-S bonds, leading to the synthesis of diaryl or aryl-heteroaryl sulfones. Palladium-catalyzed desulfinative cross-coupling reactions are a common strategy where sulfinate salts act as nucleophilic partners. concordia.ca
Another effective method involves the copper-catalyzed coupling of sulfinate salts with organoboronic acids. For example, the reaction of sodium p-toluenesulfinate with phenylboronic acid in the presence of catalytic copper(II) acetate (B1210297) and 1,10-phenanthroline (B135089) yields diphenyl sulfone. This approach is applicable to a range of aryl and heteroaryl boronic acids, providing a versatile route to unsymmetrical sulfones. researchgate.net The imidazole (B134444) moiety in this compound would be expected to be compatible with these conditions, allowing for the synthesis of various 2-(arylsulfonyl)-1H-imidazoles.
Sodium sulfinates can add across carbon-carbon multiple bonds, providing a direct route to functionalized sulfones such as vinyl and allylic sulfones. These reactions can proceed through various mechanisms, including radical pathways. Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can mediate the sulfonylation of both alkenes and alkynes with sodium sulfinates, showcasing a radical-based addition. researchgate.net
Furthermore, rhodium-catalyzed hydrosulfonylation of allenes and alkynes represents a highly regio- and enantioselective method for synthesizing chiral allylic sulfones. nih.gov This transformation demonstrates the nucleophilic addition of the sulfinate to a metal-activated unsaturated system. Similarly, silver-catalyzed reactions of β-nitrostyrenes with sodium sulfinates yield (E)-vinyl sulfones with high stereoselectivity through a denitrative radical cross-coupling process. researchgate.net
Table 2: Representative Addition Reactions of Sodium Sulfinates to Unsaturated Systems This table presents examples of addition reactions with various sodium sulfinates to illustrate the general transformation.
| Sulfinate Salt | Unsaturated Substrate | Catalyst/Conditions | Product Type | Reference |
| Sodium p-Toluenesulfinate | Phenylacetylene | CAN, CH3CN/H2O | β-Keto Sulfone | researchgate.net |
| Sodium p-Toluenesulfinate | 1-Phenyl-1,2-propadiene (Allene) | [Rh(COD)Cl]2, (Rax,S,S)-StackPhim ligand | Chiral Allylic Sulfone | nih.gov |
| Sodium p-Toluenesulfinate | (E)-β-Nitrostyrene | Ag2CO3, Dioxane, 120 °C | (E)-Vinyl Sulfone | researchgate.net |
Participation in Bond-Forming Reactions
The application of this compound extends broadly to the formation of carbon-sulfur bonds, a cornerstone of organosulfur chemistry. nih.govrsc.org These reactions are critical for synthesizing sulfides and, more commonly, sulfones, which are significant structural motifs in medicinal chemistry and materials science. chemrxiv.org
Sodium sulfinates are exceptionally versatile building blocks for creating C-S bonds, leading to both sulfides and sulfones depending on the reaction conditions. nih.gov While sulfones are the most common products derived from sulfinates, under certain reductive or disproportionation conditions, sulfides can also be formed. nih.gov The primary utility of this compound lies in its role as a precursor to 2-sulfonyl-1H-imidazole derivatives through coupling with various carbon-based electrophiles. nih.govacs.org
The synthesis of sulfones from sulfinates can be achieved through coupling reactions with aryl halides, organoboronic acids, or through the addition to unsaturated systems as previously discussed. concordia.caresearchgate.net These methods underscore the reliability of sulfinate salts as sulfonylating agents for C-S bond construction.
Among the most important sulfones synthesized from sulfinates are vinyl and allylic sulfones, which are highly valuable intermediates in organic synthesis. nih.gov Vinyl sulfones can be prepared through several routes, including the palladium-catalyzed cross-coupling of vinyl tosylates with sodium sulfinates. nih.gov Another approach involves the reaction of 1,2-dibromides with sodium sulfinates. nih.gov
The synthesis of allylic sulfones is also well-established. A direct method involves the rhodium-catalyzed hydrosulfonylation of allenes, which provides chiral allylic sulfones with high selectivity. nih.gov These reactions highlight the capacity of sodium sulfinates, including by extension this compound, to generate functionally rich and synthetically useful sulfone products. nih.govnih.gov
Table 3: Representative Syntheses of Vinyl and Allylic Sulfones from Sodium Sulfinates This table presents examples of reactions producing vinyl and allylic sulfones from various sodium sulfinates.
| Sulfinate Salt | Substrate | Catalyst/Conditions | Product Type | Reference |
| Sodium p-Toluenesulfinate | Cyclic Vinyl Tosylate | Pd2(dba)3, XantPhos | Vinyl Sulfone | nih.gov |
| Sodium p-Toluenesulfinate | 1-Phenyl-1,2-propadiene | [Rh(COD)Cl]2, Chiral Ligand | Chiral Allylic Sulfone | nih.gov |
| Sodium Arenesulfinates | (E)-β-Nitrostyrenes | Ag2CO3, Dioxane | (E)-Vinyl Sulfone | researchgate.net |
Formation of Carbon-Sulfur (C-S) Bonds: Sulfides and Sulfones Synthesis
β-Keto Sulfone Synthesis
The synthesis of β-keto sulfones utilizing sodium sulfinates is a well-established transformation in organic chemistry, valued for its ability to construct key structural motifs present in many biologically active molecules. One common approach involves the reaction of sodium sulfinates with α-haloketones. While specific studies focusing solely on this compound are not extensively detailed in the provided literature, the general reactivity of sodium sulfinates can be extrapolated.
A prevalent method for forming β-keto sulfones is the reaction of sodium sulfinates with α,β-unsaturated ketones. researchgate.net Additionally, the reaction can proceed via the interaction of sodium sulfinates with alkynes, catalyzed by agents such as BF₃·OEt₂, which promotes an oxysulfonylation reaction. mdpi.com In some instances, radical scavengers have been used to probe the reaction mechanism, suggesting that radical pathways may not always be dominant. nih.gov The synthesis can also be achieved from styrenes and N-bromosuccinimide (NBS) in the presence of a sodium sulfinate salt, where NBS acts as both a bromine source and an oxidant.
A proposed mechanism for the acid-mediated synthesis of γ-keto sulfones from sodium sulfinates and α,β-unsaturated ketones suggests that the acid activates the carbonyl group of the ketone, facilitating a nucleophilic attack by the sulfinate. nih.gov
Table 1: Selected Methods for β-Keto Sulfone Synthesis from Sodium Sulfinates
| Starting Materials | Reagents/Catalyst | Product Type | Ref. |
| α,β-Unsaturated Ketones | Acid (e.g., PCBA) | γ-Keto Sulfone | researchgate.netnih.gov |
| Alkynes | BF₃·OEt₂ | β-Keto Sulfone | mdpi.com |
| Styrenes | N-Bromosuccinimide (NBS) | β-Keto Sulfone | |
| α-Haloketones | Base | β-Keto Sulfone | |
| Enol Acetates | Electrochemical Conditions | β-Keto Sulfone | researchgate.net |
This table presents generalized methods for the synthesis of keto sulfones from sodium sulfinates.
Formation of Nitrogen-Sulfur (N-S) Bonds: Sulfonamide Synthesis
Sulfonamides are a critical class of compounds in medicinal chemistry, and their synthesis from sodium sulfinates has been explored through various methods.
A direct and metal-free approach for the synthesis of sulfonamides involves the iodine-mediated coupling of sodium sulfinates with a diverse range of amines. nih.govrsc.org This reaction can be carried out at room temperature and often exhibits high functional group tolerance. researchgate.net The use of molecular iodine as a mediator facilitates the formation of a sulfonyl iodide intermediate, which then reacts with the amine to yield the sulfonamide. researchgate.net Some protocols have demonstrated the efficacy of this reaction in aqueous media, highlighting its environmentally friendly nature. rsc.org The reaction is applicable to a wide array of primary and secondary amines, including aromatic, aliphatic, and heterocyclic amines. nih.gov
Control experiments in related reactions have suggested the involvement of a radical pathway in the formation of the N-S bond under certain conditions. nih.gov
Table 2: Iodine-Mediated Synthesis of Sulfonamides
| Amine Type | Oxidant/Mediator | Solvent | Key Features | Ref. |
| Primary and Secondary | I₂ | Dichloromethane (DCE) | Metal-free, room temperature | researchgate.net |
| Primary and Secondary | I₂ | Water | Environmentally friendly | rsc.org |
| Primary and Secondary | I₂ / Sodium Percarbonate | Not specified | Mild conditions | nih.gov |
This table summarizes conditions for the iodine-mediated synthesis of sulfonamides from sodium sulfinates and amines.
An alternative and green method for sulfonamide synthesis is through the electrochemical oxidative amination of sodium sulfinates. researchgate.netacs.org This technique avoids the need for chemical oxidants by using an electric current to drive the reaction. Typically, these reactions are performed in an undivided cell using a redox catalyst, such as ammonium iodide (NH₄I), which can also serve as the supporting electrolyte. mdpi.comnih.gov This method has proven effective for a broad range of substrates, including primary and secondary aliphatic and aromatic amines, as well as aqueous ammonia. mdpi.com The process is scalable, demonstrating its practical utility. mdpi.com
The proposed mechanism involves the anodic oxidation of iodide to generate an intermediate that reacts with the sodium sulfinate to form a sulfonyl iodide or a related reactive species. This species then undergoes nucleophilic attack by the amine to form the sulfonamide. researchgate.net
Formation of Sulfur-Sulfur (S-S) Bonds: Thiosulfonate Synthesis
Sodium sulfinates are also valuable precursors for the synthesis of thiosulfonates, which contain a sulfur-sulfur bond. One method involves a disproportionation reaction of a sodium sulfinate in the presence of an accelerator like boron trifluoride diethyl etherate. rsc.org This approach can be used to synthesize both symmetrical and asymmetrical thiosulfonates. rsc.org
Another common route is the oxidative coupling of sodium sulfinates with thiols or disulfides. rsc.org Iodine can be used to catalyze the oxidative sulfenylation of sulfinates with disulfides. researchgate.net This reaction can proceed efficiently both with and without a solvent. rsc.org Metal-catalyzed versions of this transformation have also been reported, for instance, using copper or iron catalysts to facilitate the coupling of thiols with sodium sulfinates under aerobic conditions. rsc.org Mechanistic studies suggest that these reactions can proceed through the formation of thiosulfonate intermediates.
Table 3: Synthesis of Thiosulfonates from Sodium Sulfinates
| Reactant | Catalyst/Promoter | Key Features | Ref. |
| Sodium Sulfinate (self-reaction) | Boron Trifluoride Diethyl Etherate | Disproportionation reaction | rsc.org |
| Disulfides | Iodine | Oxidative sulfenylation | rsc.orgresearchgate.net |
| Thiols | CuI / 1,10-Phenanthroline or FeCl₃ | Aerobic conditions | rsc.org |
This table outlines various methods for the synthesis of thiosulfonates starting from sodium sulfinates.
Catalytic and Mechanistic Pathways
Understanding the catalytic cycles and reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.
Investigation of Reaction Kinetics and Rate Laws
Detailed kinetic studies and the determination of rate laws for reactions involving this compound are not extensively documented in the reviewed literature. However, mechanistic investigations of analogous reactions with other sodium sulfinates provide valuable insights into the likely kinetic behavior.
The rate of a chemical reaction is described by a rate law, which expresses the reaction rate as a function of the concentration of the reactants and a rate constant (k). researchgate.net The order of a reaction with respect to a particular reactant indicates how the rate is affected by the concentration of that reactant. researchgate.net
In the context of the reactions discussed:
β-Keto Sulfone Synthesis: For acid-mediated reactions with α,β-unsaturated ketones, the rate may depend on the concentration of both the sulfinate and the ketone, as well as the acid catalyst. If a radical mechanism is operative, the kinetics would be more complex, potentially involving initiation, propagation, and termination steps.
Electrochemical Reactions: The rate of electrochemical synthesis is influenced by factors such as current density, electrode material, and the concentrations of the reactants and the redox mediator. Kinetic experiments in similar electrochemical sulfonamide syntheses have shown that the initial oxidation of the starting materials can be very rapid. acs.org
To establish the precise rate law for a reaction involving this compound, a series of experiments would be required, varying the concentration of each reactant independently while measuring the initial reaction rate. researchgate.net Plotting the logarithm of the rate against the logarithm of the concentration can reveal the order of the reaction with respect to each component.
Proposed Reaction Mechanisms for Transformations Involving the Sulfinate Moiety
The sulfinate group in this compound is expected to be the primary center of reactivity. Based on the known chemistry of sulfinate salts, several reaction mechanisms can be proposed for its transformations.
Nucleophilic Pathways: The sulfinate anion is a potent nucleophile and can participate in substitution reactions. For instance, in palladium-catalyzed cross-coupling reactions, sulfinate salts act as nucleophilic partners to form new carbon-sulfur bonds. concordia.ca A proposed mechanism often involves the formation of a palladium-sulfinate complex, followed by reductive elimination. While most studies focus on aryl or alkyl sulfinates, a similar reactivity pattern can be anticipated for this compound.
Electrophilic Pathways: Under certain conditions, such as in the presence of an activating agent, the sulfur atom of the sulfinate can act as an electrophile. For example, the reaction of sodium sulfinates with trifluoromethanesulfinate in acetic acid leads to the formation of thiosulfonates, where the sulfinate acts as an electrophilic thiolating agent. nih.gov
Two-Electron Pathways: In reactions with certain partners like pyridinium (B92312) salts, sulfinates can engage in two-electron pathways. For instance, a base-catalyzed cross-coupling of sulfinates with N-amidopyridinium salts results in the direct C4-sulfonylation of the pyridine (B92270) ring, a process that is believed to proceed through a non-radical, ionic mechanism. nih.gov
A generalized scheme for the dual nucleophilic and electrophilic character of sulfinates is presented below:
| Reactant | Conditions | Product Type | Proposed Intermediate |
| Alkyl Halide | Pd Catalyst | Alkyl Imidazolyl Sulfone | Pd-sulfinate complex |
| Pyridinium Salt | Base | C4-Sulfonylated Pyridine | Ionic adduct |
| Trifluoromethanesulfinate | Acetic Acid | Imidazolyl Thiosulfonate | Electrophilic sulfur species |
This table illustrates the potential reactivity of the sulfinate moiety based on general sulfinate chemistry.
Influence of Reaction Conditions (Solvent, Temperature, pH) on Reactivity
The reactivity of this compound is expected to be highly dependent on the reaction conditions, including the choice of solvent, temperature, and pH.
Solvent: The choice of solvent can significantly influence reaction outcomes. In reactions involving sulfinate salts, polar aprotic solvents like DMSO have been found to be optimal for certain transformations, such as the sulfonylation of pyridines. nih.gov The solubility of the sodium salt and the stabilization of charged intermediates or transition states are key factors. For instance, in the synthesis of imidazolium-based ionic liquids, the reaction kinetics are faster in some solvents than in neat conditions, with solvent dipolarity and basicity playing a crucial role. acs.org The use of aqueous or mixed aqueous-organic solvent systems can also affect reactivity, particularly in relation to the hydrophobic and hydrophilic nature of the reactants and the potential for hydrogen bonding. acs.orgpitt.edu
Temperature: Temperature can affect both reaction rates and, in some cases, product selectivity. For instance, in the imidazole-catalyzed decomposition of certain oxalate (B1200264) esters, a shift in temperature can alter the rate-determining step of the reaction, leading to different kinetic profiles and activation energies. nih.gov For other reactions involving sulfinates, temperature can influence the efficiency of radical generation or the stability of intermediates. nih.gov Studies on tumor cells have shown that even a small temperature change (from 33 to 37 °C) can significantly alter intracellular sodium concentration and pH, highlighting the sensitivity of biological systems containing imidazole moieties to thermal fluctuations. nih.gov
pH: The pH of the reaction medium is a critical parameter, primarily due to the amphoteric nature of the imidazole ring. youtube.com The imidazole ring can be protonated under acidic conditions or deprotonated at the N-H position under basic conditions. wikipedia.orgresearchgate.net This change in protonation state will affect the nucleophilicity and electronic properties of the entire molecule. For example, in nucleophilic aromatic substitution reactions where imidazole is a leaving group, the reaction is pH-dependent, with acid catalysis playing a role in the departure of the leaving group. researchgate.net The stability of the sulfinate itself can also be pH-dependent, with acidification leading to the formation of the corresponding sulfinic acid. nih.gov The influence of pH on the retention of charged solutes during nanofiltration further illustrates the importance of pH in systems with ionizable groups. researchgate.net
The following table summarizes the general effects of reaction conditions on related systems:
| Condition | Effect | Example System | Reference |
| Solvent | Influences reaction rate and yield. Optimal solvent can accelerate reaction. | Sulfonylation of pyridines with sulfinates. | nih.gov |
| Temperature | Can change the rate-determining step and affect product distribution. | Imidazole-catalyzed decomposition of oxalates. | nih.gov |
| pH | Affects the protonation state of the imidazole ring, influencing its nucleophilicity and leaving group ability. | Hydrolysis of picrylimidazole. | researchgate.net |
Radical Pathways in Sulfinate Chemistry
Sodium sulfinates are well-established precursors for the generation of sulfonyl radicals under various conditions, including thermal, photochemical, or redox-initiated processes. researchgate.netresearchgate.net It is highly probable that this compound can similarly generate the 1H-imidazole-2-sulfonyl radical.
Generation of Sulfonyl Radicals: The single-electron transfer (SET) from the sulfinate anion is a common method for generating sulfonyl radicals. This can be achieved using chemical oxidants, transition metal catalysts, or photoredox catalysis. researchgate.netcam.ac.uk For example, visible-light-induced electron donor-acceptor (EDA) complexes between sulfinates and pyridinium salts can lead to the formation of sulfonyl radicals without an external photocatalyst. nih.gov
Reactions of Sulfonyl Radicals: Once formed, the 1H-imidazole-2-sulfonyl radical could participate in a variety of transformations, including:
Addition to Alkenes and Alkynes: Sulfonyl radicals readily add to carbon-carbon multiple bonds to form new carbon-sulfur bonds, leading to the synthesis of vinyl or alkyl sulfones. researchgate.net
Cyclization Reactions: Intramolecular addition of a sulfonyl radical to a suitably positioned double or triple bond can lead to the formation of cyclic sulfones. nih.gov
Coupling Reactions: Sulfonyl radicals can be trapped by various radical acceptors in multicomponent reactions. nih.gov
A proposed mechanism for the photocatalytic generation of a sulfonyl radical from a sulfinate and its subsequent reaction with an alkene is depicted in studies on the divergent reactivity of sulfinates. nih.gov The quantum yield of such radical chain pathways can be quite high, indicating an efficient process. nih.gov
Nucleofugality Studies of Imidazole-Derived Leaving Groups
The ability of a portion of a molecule to depart as a stable species, known as its nucleofugality, is a key factor in many substitution and elimination reactions. The imidazole moiety can function as a leaving group, and its effectiveness (nucleofugality) is influenced by several factors.
Stability of the Imidazole Leaving Group: Imidazolides are known to be much more reactive in nucleophilic acyl substitution than other amides. vaia.com This enhanced reactivity is attributed to the stability of the imidazole anion that is formed as the leaving group. vaia.com The imidazole anion is aromatic, following Hückel's rule, and its negative charge is delocalized over the ring, which contributes to its stability. vaia.com
Activation of the Leaving Group: The nucleofugality of the imidazole group can be tuned. For example, alkylation of the distal nitrogen atom in imidazole-1-sulfonyl derivatives creates a sulfonyl-imidazolium species. nih.gov These imidazolium (B1220033) ions are highly effective leaving groups due to the resulting neutral imidazole molecule formed upon departure. However, their high reactivity can also lead to instability in certain applications. nih.gov
Influence of Reaction Conditions: The departure of an imidazole-derived leaving group can be influenced by the reaction conditions. In some nucleophilic aromatic substitution reactions, the departure of the imidazole group is catalyzed by acid. researchgate.net The pH of the medium can affect the protonation state of the imidazole ring, thereby altering its ability to act as a leaving group. researchgate.net
The relative reactivity of leaving groups is a subject of extensive study, with sulfonate esters like tosylates and triflates being significantly more reactive than halides. Imidazole-1-sulfonates (imidazylates) have been successfully employed as leaving groups in SN2 reactions, particularly in carbohydrate chemistry. nih.gov The factors influencing the nucleofugality of imidazole-derived groups are summarized in the table below.
| Factor | Influence on Nucleofugality | Rationale |
| Aromaticity | Increases | The resulting imidazole anion is stabilized by aromaticity and resonance. vaia.com |
| N-Alkylation/Protonation | Increases | Formation of a neutral imidazole molecule upon departure is highly favorable. nih.gov |
| pH | Can increase under acidic conditions | Acid catalysis can facilitate the departure of the imidazole group. researchgate.net |
Spectroscopic Characterization and Computational Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of Sodium 1H-imidazole-2-sulfinate. Each method offers unique insights into the molecular structure.
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the well-documented spectra of the parent imidazole (B134444) ring and the known electronic effects of sulfinate groups. researchgate.netacs.orgrsc.org
¹H NMR: The ¹H NMR spectrum of the parent imidazole molecule shows distinct signals for its protons. researchgate.netchemicalbook.com In deuterated chloroform (B151607) (CDCl₃), the proton at the C2 position (H-2) typically appears as a singlet around 7.73 ppm, while the equivalent protons at the C4 and C5 positions (H-4 and H-5) resonate as a singlet at approximately 7.15 ppm. researchgate.net The N-H proton is often broad and appears further downfield, around 11.62 ppm. researchgate.net
For this compound, the substitution of the C2-hydrogen with a sodium sulfinate group would significantly alter the spectrum. The signal for the H-2 proton would be absent. The electron-withdrawing nature of the sulfinate group is expected to deshield the adjacent H-4 and H-5 protons, causing their signals to shift downfield compared to unsubstituted imidazole. The tautomerism in the imidazole ring would likely render the H-4 and H-5 protons chemically equivalent, resulting in a single signal.
¹³C NMR: In ¹³C NMR, the chemical shifts are sensitive to the electronic environment of each carbon atom. libretexts.org For imidazole, the C-2 carbon is typically observed around 135-136 ppm, while the C-4 and C-5 carbons appear at approximately 122 ppm. chemicalbook.comspectrabase.com The introduction of the sulfinate group at the C-2 position would cause a significant downfield shift for the C-2 carbon due to the inductive effect and change in hybridization. The C-4 and C-5 carbon signals would also be influenced, though to a lesser extent.
Interactive Table 1: Predicted NMR Chemical Shifts (δ) for this compound vs. Imidazole
| Atom | Imidazole (Experimental, ppm) | This compound (Predicted) | Rationale for Prediction |
| ¹H NMR | |||
| H-2 | ~7.73 researchgate.net | Absent | Substituted with sulfinate group. |
| H-4 / H-5 | ~7.15 researchgate.net | > 7.15 | Deshielding by electron-withdrawing sulfinate group at C-2. |
| N-H | ~11.62 researchgate.net | Present, variable | Expected to be present, chemical shift depends on solvent and concentration. |
| ¹³C NMR | |||
| C-2 | ~135.9 spectrabase.com | > 136 | Strong deshielding due to direct attachment of the electronegative sulfinate group. |
| C-4 / C-5 | ~122.2 spectrabase.com | > 122 | Moderate deshielding effect from the C-2 substituent. |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be a composite of the vibrations from the imidazole ring and the sodium sulfinate group.
The imidazole ring exhibits several characteristic bands:
N-H stretching: A broad band typically appears in the region of 3100-2500 cm⁻¹, characteristic of hydrogen-bonded N-H groups. researchgate.net
C-H stretching: Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹. researchgate.net
C=N and C=C stretching: These ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. researchgate.netacs.org
The sodium sulfinate (R-SO₂Na) group has very distinct and strong absorption bands:
Asymmetric S=O stretching: A strong band typically found in the range of 1100-1040 cm⁻¹.
Symmetric S=O stretching: A strong band usually observed between 1020-980 cm⁻¹.
S-O stretching: This vibration is expected around 900-600 cm⁻¹.
For comparison, sodium sulfites show strong absorptions attributed to the S=O group around 960 cm⁻¹. chemicalbook.com Studies on sodium methyl ester sulfonate have identified characteristic peaks for the S=O bond of the sulfonate group at approximately 1043 cm⁻¹, 1173 cm⁻¹, and 1357 cm⁻¹. researchgate.net
Interactive Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference/Analogy |
| N-H Stretch | Imidazole Ring | 3100 - 2500 (broad) | Imidazole researchgate.net |
| C-H Stretch | Imidazole Ring | 3100 - 3000 | Imidazole researchgate.net |
| C=N / C=C Stretch | Imidazole Ring | 1600 - 1450 | Imidazole researchgate.netacs.org |
| Asymmetric S=O Stretch | Sulfinate Group | 1100 - 1040 (strong) | Alkyl Sulfinates acs.org |
| Symmetric S=O Stretch | Sulfinate Group | 1020 - 980 (strong) | Alkyl Sulfinates acs.org |
Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For an ionic compound like this compound, electrospray ionization (ESI) is the most suitable technique.
In ESI negative mode, the most prominent ion expected would be the imidazole-2-sulfinate anion at a mass-to-charge ratio (m/z) corresponding to [M-Na]⁻. The fragmentation of this anion would likely proceed through the loss of sulfur dioxide (SO₂, 64 Da), a common fragmentation pathway for sulfinates.
The fragmentation of the remaining imidazole ring would follow patterns observed for the parent molecule. The fragmentation of the imidazole molecular ion (m/z 68) is known to proceed via the loss of a hydrogen cyanide (HCN) molecule to form an azirine cation (m/z 41). publish.csiro.au Further fragmentation can occur at higher energies. publish.csiro.au In studies of imidazole ribosides, the imidazole ring itself was found to be stable, with fragmentation occurring primarily through the loss of its substituents. nih.gov
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of the parent 1H-imidazole has been extensively studied. It crystallizes in the monoclinic space group P2₁/c. researchgate.netiucr.org The molecules form one-dimensional chains linked by intermolecular N-H···N hydrogen bonds, which are a dominant feature of its solid-state structure. researchgate.net
For this compound, a significantly different crystal structure is expected due to its ionic nature. The crystal lattice will be held together by strong electrostatic interactions between the sodium cations (Na⁺) and the imidazole-2-sulfinate anions. The packing will be dictated by the need to maximize these ionic interactions and accommodate the hydrogen bonding involving the N-H group of the imidazole ring and the oxygen atoms of the sulfinate group. Investigations on related systems, such as sodium sulfate, show complex phase behavior and crystal structures that are highly dependent on conditions. acs.org The precise arrangement, unit cell parameters, and space group for this compound would require a dedicated single-crystal X-ray diffraction study.
Computational Chemistry for Theoretical Insights
Computational methods, particularly those based on quantum mechanics, are powerful tools for predicting and understanding the properties of molecules, complementing experimental data.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometry, and spectroscopic properties of molecules. nih.govacs.org For this compound, DFT calculations could provide valuable insights:
Optimized Geometry: DFT can be used to calculate the most stable three-dimensional structure of the molecule, predicting bond lengths and angles. Studies on imidazole and its derivatives have successfully used DFT to model their geometries. rsc.orgnih.gov
Spectroscopic Properties: Theoretical IR and NMR spectra can be calculated and compared with experimental results to aid in spectral assignment. DFT has been shown to accurately predict vibrational frequencies and NMR chemical shifts for various imidazole-based systems. mdpi.combohrium.com
Electronic Properties: DFT calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com This information is crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, DFT studies on azoles have been used to understand their bonding to surfaces, which is guided by the molecule's electronic structure. rsc.org
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Molecular and Electronic Structure Predictions
The initial step in the computational analysis of this compound would involve optimizing its molecular geometry using methods like Density Functional Theory (DFT). These calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles of the imidazole ring and the sulfinate group. Furthermore, the electronic structure would be elucidated by mapping the electron density distribution and calculating atomic charges to understand the charge distribution within the molecule, particularly the ionic interaction between the sodium cation and the imidazole-2-sulfinate anion.
Transition State Analysis and Energy Profiles
To understand the chemical reactivity and stability of this compound, a transition state analysis would be necessary. This involves identifying the transition state structures for potential reactions, such as decomposition or isomerization. By calculating the energy profiles of these reaction pathways, the activation energies can be determined, providing insights into the kinetic stability of the compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. An analysis of the HOMO-LUMO energy gap for this compound would indicate its kinetic stability and reactivity. The spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations could be employed to study the conformational landscape and dynamic behavior of this compound in different environments, such as in a solvent. These simulations would provide information on the flexibility of the molecule, the orientation of the sulfinate group relative to the imidazole ring, and the interactions between the sodium ion and the sulfinate group over time.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen, carbon, and nitrogen atoms, and its Ultraviolet-Visible (UV-Vis) absorption spectrum. These predicted spectra would be instrumental in identifying and characterizing the compound.
In the absence of specific research on this compound, the detailed data tables and in-depth research findings requested cannot be generated. The scientific community awaits dedicated studies to illuminate the properties of this particular chemical compound.
Applications of this compound in Advanced Organic Synthesis and Materials Science
This compound is a specialized chemical compound that serves as a valuable precursor and intermediate in various advanced chemical applications. Its unique structure, combining a heterocyclic imidazole ring with a reactive sulfinate group, allows it to participate in a diverse range of chemical transformations. This article explores its specific applications in organic synthesis and materials science, focusing on its role as a versatile building block and its utility in the development of novel catalytic systems.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes
The development of innovative and practical methods for synthesizing imidazole (B134444) derivatives and sulfinate salts is a primary objective. rsc.org Current efforts are geared towards greener, more efficient, and scalable processes.
The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research will likely prioritize the development of environmentally benign methods for producing sodium 1H-imidazole-2-sulfinate. This includes the use of reusable catalysts, solvent-free reaction conditions, and microwave-assisted synthesis to reduce energy consumption and waste. nih.govderpharmachemica.com For instance, protocols using zeolite catalysts have demonstrated success in synthesizing substituted imidazoles under solvent-free conditions, offering high yields and easy catalyst recovery. nih.gov The exploration of water as a reaction medium, where applicable, and the use of biodegradable starting materials are also promising avenues for creating a more sustainable synthetic lifecycle for this class of compounds.
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Imidazole Derivatives
| Feature | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Catalyst | Often uses homogeneous or stoichiometric catalysts | Employs reusable heterogeneous catalysts (e.g., Zeolite ZSM-11) nih.gov |
| Solvent | Typically relies on volatile organic solvents (VOCs) | Promotes solvent-free conditions or use of green solvents (e.g., water, ethanol) nih.gov |
| Energy | May require prolonged heating under conventional methods | Utilizes energy-efficient methods like microwave irradiation derpharmachemica.com |
| Workup | Often involves tedious and waste-generating purification steps | Simplifies workup and product isolation, minimizing waste nih.gov |
| Atom Economy | Can be lower due to the use of protecting groups and multi-step processes | Aims for higher atom economy through multicomponent reactions (MCRs) nih.gov |
This table provides a generalized comparison based on trends in organic synthesis.
Catalysis is central to improving the synthesis of complex molecules like this compound. Future work will focus on designing novel catalysts that offer superior selectivity (chemo-, regio-, and stereoselectivity) and higher efficiency. Research into metal-catalyzed cross-coupling reactions, for example, has shown that ligands play a crucial role in the outcome of reactions involving similar sulfur-containing heterocycles. acs.org The development of custom-designed ligands for metals like palladium, copper, or nickel could enable more precise control over bond formation. acs.orgrsc.org Furthermore, the exploration of organocatalysis and biocatalysis presents an opportunity to move away from expensive and potentially toxic heavy metals, aligning with green chemistry principles.
For the industrial application and large-scale production of this compound, transitioning from batch to continuous-flow processing is a critical research direction. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reaction control, and the potential for streamlined multi-step syntheses without the isolation of intermediates. researchgate.netnih.gov Research has already demonstrated the successful continuous-flow synthesis of imidazole fragments and related heterocyclic systems, achieving higher yields in significantly shorter reaction times compared to traditional batch methods. researchgate.net Future studies will aim to develop a robust, end-to-end continuous process for this compound, integrating synthesis, purification, and isolation steps for efficient and scalable manufacturing. nih.gov
Expanded Reactivity and Mechanistic Studies
A deeper understanding of the fundamental reactivity and mechanisms of this compound is essential for its application as a versatile synthetic building block.
Sodium sulfinates are recognized for their dual reactivity, capable of acting as nucleophiles or participating in radical processes. nih.govrsc.org While their role in forming S-S, N-S, and C-S bonds is established, many potential reaction pathways remain unexplored. rsc.orgnih.gov Future research should investigate the reactivity of the imidazole-2-sulfinate moiety in a broader range of transformations. This could include its participation in:
Photoredox Catalysis: Utilizing visible light to trigger novel radical-mediated coupling reactions.
Electrochemical Synthesis: Employing electricity to drive oxidative or reductive transformations, offering a green alternative to chemical reagents. rsc.org
Multicomponent Reactions (MCRs): Designing one-pot reactions where this compound is a key component for rapidly building molecular complexity.
C-H Activation/Functionalization: Using the sulfinate as a directing group or coupling partner in reactions that directly functionalize C-H bonds on other molecules.
Mechanistic studies using techniques like DFT (Density Functional Theory) calculations can provide valuable insights into these new reaction pathways, guiding experimental design. researchgate.net
To elucidate reaction mechanisms with high precision, detailed Kinetic Isotope Effect (KIE) studies are indispensable. wikipedia.orglibretexts.org The KIE is the change in reaction rate observed when an atom in a reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.orgnih.gov By measuring the KIE for reactions involving this compound, researchers can determine whether a specific C-H, N-H, or other bond is broken in the rate-determining step of the reaction. libretexts.orgyoutube.com
For instance, a significant primary KIE (kH/kD > 2) upon isotopic labeling of the N-H proton of the imidazole ring would provide strong evidence for its direct involvement in the rate-limiting step, such as a proton transfer event. researchgate.netyoutube.com Conversely, the absence of a KIE could rule out certain mechanistic hypotheses. Secondary KIEs can also offer subtle clues about changes in hybridization at the transition state. libretexts.org Such studies are crucial for optimizing reaction conditions and for the rational design of new catalysts and reactions involving this sulfinate.
Table 2: Potential Applications of KIE Studies for this compound Reactions
| Type of Study | Isotopic Substitution | Potential Mechanistic Insight |
|---|---|---|
| Proton Transfer | N-H vs. N-D on the imidazole ring | Determine if N-H bond cleavage is part of the rate-determining step. researchgate.net |
| C-H Functionalization | C-H vs. C-D at a reaction site on a coupling partner | Elucidate the mechanism of C-H activation steps. nih.gov |
| Sulfur Oxidation/Reduction | ³²S vs. ³⁴S | Investigate the mechanism of reactions occurring at the sulfur center. harvard.edu |
| Solvent Effects | Reaction in H₂O vs. D₂O | Probe the role of solvent molecules in the transition state. |
This table outlines hypothetical KIE experiments and the type of mechanistic information they could yield.
Understanding Stereochemical Control in Reactions
Future research into this compound will likely focus on leveraging its structure for stereocontrolled synthesis. The sulfinate moiety can be transformed into a chiral sulfoxide (B87167) or a sulfinamide, which can serve as a powerful chiral auxiliary. N-sulfinyl imines, derived from sulfinamides, are well-established intermediates for the asymmetric synthesis of amines, with the sulfinyl group directing the stereochemical outcome of nucleophilic additions. researchgate.net
One promising avenue is the development of reactions where the imidazole ring and a chiral sulfinyl group, derived from the parent sulfinate, work in concert to control stereochemistry. The imidazole moiety could act as a directing group or a ligand for a metal catalyst, while the chiral center at the sulfur atom dictates the facial selectivity of a reaction. Research will be needed to explore the synthesis of enantiopure sulfinyl derivatives of 1H-imidazole and their application in asymmetric transformations, such as the synthesis of chiral amines or heterocycles. researchgate.netnih.gov The goal is to achieve high levels of diastereoselectivity, which is crucial for the synthesis of pharmaceutically active compounds.
A key research objective will be to synthesize and evaluate a library of N-sulfinyl imidazole derivatives in asymmetric additions to understand the influence of the imidazole core on stereoselectivity. One-pot methods, which combine the condensation of a ketone with a sulfinamide followed by in-situ reduction, could be adapted to provide either diastereomer of the desired amine product with high diastereomeric ratios. nih.gov
Table 1: Representative Diastereomeric Ratios in Asymmetric Synthesis Using Sulfinamide Auxiliaries
| Reactant 1 (Ketone/Imine) | Reactant 2 (Nucleophile) | Chiral Auxiliary | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Acetophenone N-tert-butanesulfinyl imine | Allylmagnesium bromide | (R)-tert-Butanesulfinamide | 98:2 | nih.gov |
| Propiophenone N-tert-butanesulfinyl imine | Ethylmagnesium bromide | (R)-tert-Butanesulfinamide | 96:4 | nih.gov |
| 1-Azadiene | Azomethine ylide | N-tert-butanesulfinyl group | >95:5 | researchgate.net |
| ω-Halo-β-sulfinamido ketone | NaH (intramolecular) | β-Sulfinamido group | >20:1 | researchgate.net |
Advanced Characterization and Computational Modeling
In-situ Spectroscopic Monitoring of Reactions
To optimize reactions involving this compound, advanced real-time monitoring techniques are essential. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. Studies have successfully used in-situ FTIR to monitor electrochemical reactions involving both imidazole substrates and sulfinate reagents by tracking the appearance and disappearance of characteristic vibrational bands. nih.govrsc.org For instance, the consumption of a sulfinate reagent and the formation of a trifluoromethylated imidazole product were monitored in real-time, allowing for detailed kinetic analysis. nih.govrsc.org This methodology could be directly applied to reactions of this compound to understand reaction kinetics, identify intermediates, and optimize conditions like temperature, concentration, and catalyst loading.
Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy also offer significant potential. For example, ³¹P NMR and ¹⁹F NMR have been used to monitor the progress of palladium-catalyzed cross-coupling reactions involving sulfinates, identifying catalyst resting states and key intermediates. acs.org Given that this compound reactions may involve organometallic catalysts or phosphorus-containing reagents, in-situ NMR would provide invaluable mechanistic insights. mit.edu
Table 2: Potential In-situ Spectroscopic Probes for Reactions of Imidazole Sulfinates
| Technique | Potential Species to Monitor | Typical Frequency/Chemical Shift Range | Information Gained |
|---|---|---|---|
| FTIR | Sulfinate (S=O stretch), Imidazole Ring (C=N, C-N stretches) | 1000-1200 cm⁻¹, 1400-1650 cm⁻¹ | Reactant consumption, product formation rates |
| Raman | S-O bond, aromatic C-H vibrations | 600-800 cm⁻¹, 3000-3100 cm⁻¹ | Structural changes, identification of intermediates in aqueous media |
| NMR (¹H, ¹³C) | Imidazole protons/carbons, substituent protons/carbons | δ 7-9 ppm (¹H), δ 115-145 ppm (¹³C) | Structural elucidation of products and intermediates |
| NMR (³¹P, ¹⁹F) | Phosphine ligands, fluoro-containing groups | Variable (depends on structure) | Catalyst speciation, reaction with fluorinated reagents |
Multi-scale Computational Modeling of Reaction Environments
Computational chemistry, particularly Density Functional Theory (DFT), is poised to accelerate the development of applications for this compound. DFT calculations can be used to predict reaction mechanisms, determine the energies of transition states and intermediates, and explain the origins of stereoselectivity. mit.edu For palladium-catalyzed desulfinative couplings of related aryl sulfinates, DFT has been used to elucidate the catalytic cycle and identify the turnover-limiting step. acs.org Similar studies on reactions involving this compound could guide the rational design of catalysts and reaction conditions.
Future research should employ multi-scale models that combine high-level quantum mechanics (QM) for the reacting species with molecular mechanics (MM) for the surrounding solvent environment (QM/MM). This approach provides a more realistic model of the reaction, accounting for explicit solvent effects on reaction rates and selectivity. youtube.com Such models can predict how changes in the solvent or additives will influence the reaction outcome, reducing the need for extensive empirical screening. youtube.comresearchgate.net These computational tools will be crucial for understanding complex reaction networks and for designing novel synthetic pathways that are both efficient and selective. mit.edu
Novel Applications and Functional Material Design
Development of New Reagents and Scaffolds for Organic Synthesis
The bifunctional nature of this compound makes it an attractive starting point for the development of novel reagents and molecular scaffolds. The sulfinate group is a versatile handle that can participate in the formation of sulfones, sulfonamides, and sulfoxides. rsc.orgresearchgate.net The imidazole ring, on the other hand, is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs and biologically active molecules. sci-hub.se
One area of future development is the use of this compound to synthesize imidazole-based chalcones and other heterocyclic systems with potential anticancer or antimicrobial properties. For example, an imidazole-2-sulfinate has been used as a precursor in the synthesis of imidazole-chalcone derivatives that act as tubulin polymerization inhibitors. sci-hub.se The sulfinate can be readily converted to a sulfone, which then serves as a stable linking group.
Furthermore, the imidazole ring can be N-functionalized to create a diverse library of building blocks. These scaffolds, featuring a sulfone or sulfonamide group at the 2-position, could be used in combinatorial chemistry and fragment-based drug discovery to rapidly generate novel compounds for biological screening. The development of latent sulfinate reagents, such as 2-pyridyl allylsulfones, offers a strategy to generate the reactive sulfinate in situ under specific catalytic conditions, improving compatibility with sensitive functional groups. acs.org
Integration into Smart Materials and Responsive Systems
The imidazole moiety is a well-known stimulus-responsive functional group. Its basic nitrogen atom can be protonated and deprotonated in response to changes in pH or the presence of gases like CO₂. mdpi.com This property has been widely exploited to create "smart" polymers and materials that exhibit reversible changes in solubility, conformation, or volume. researchgate.netnih.gov
Future research will likely explore the incorporation of the this compound unit into polymer backbones or as a pendant group. After polymerization and conversion of the sulfinate to a stable sulfone or sulfonamide, the resulting material would possess imidazole units capable of responding to external stimuli. For example, poly(1-vinylimidazole) has been used to create responsive opal films and microgels. mdpi.comacs.org An imidazole-functionalized polymer could be designed to release a payload (e.g., a drug) in the acidic microenvironment of a tumor or to act as a reversible CO₂-capture material. mdpi.comjchemrev.com The combination of the robust sulfone linker and the responsive imidazole headgroup offers a promising strategy for designing advanced functional materials for applications in drug delivery, sensing, and environmental remediation. acs.orgjchemrev.com
Potential for Rational Design of Bioactive Molecules (excluding direct biological activity)
The true potential of this compound likely lies in its application as a versatile building block in the rational design of new molecules, particularly for the life sciences. The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. ontosight.ainih.gov
The process of rational drug design involves the systematic synthesis and modification of a lead compound to enhance its properties. This compound offers a unique starting point for such endeavors. The sulfinate group serves as a chemical handle that can be readily transformed into a variety of other functional groups. For example:
Synthesis of Sulfones: The sulfinate can be reacted with a diverse library of alkyl or aryl halides to generate a wide array of sulfones. The sulfone group is a common feature in many drugs due to its chemical stability and ability to act as a hydrogen bond acceptor.
Synthesis of Sulfonamides: The sulfinate can be converted into sulfonamides, another critical functional group in medicinal chemistry, found in antibiotics, diuretics, and anticonvulsants. This transformation allows for the introduction of various amine-containing fragments, further expanding molecular diversity.
By using this compound as a core structure, chemists can systematically explore the chemical space around the imidazole scaffold. The ability to easily modify the sulfinate group allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of structure-activity relationship (SAR) studies. This approach facilitates the creation of compound libraries for screening purposes, accelerating the discovery of molecules with desired functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
